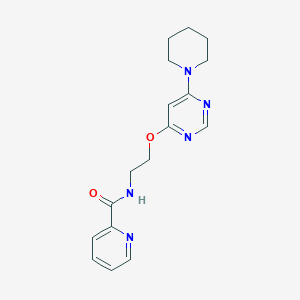

N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)picolinamide

Description

Properties

IUPAC Name |

N-[2-(6-piperidin-1-ylpyrimidin-4-yl)oxyethyl]pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O2/c23-17(14-6-2-3-7-18-14)19-8-11-24-16-12-15(20-13-21-16)22-9-4-1-5-10-22/h2-3,6-7,12-13H,1,4-5,8-11H2,(H,19,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVKQLBBJCSTHGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=NC=N2)OCCNC(=O)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)picolinamide typically involves multiple steps. One common method includes the following steps:

Formation of the Piperidinyl Pyrimidine Intermediate: This step involves the reaction of piperidine with a suitable pyrimidine derivative under basic conditions.

Etherification: The intermediate is then reacted with an ethylene oxide derivative to introduce the oxyethyl group.

Amidation: Finally, the product is reacted with picolinic acid or its derivatives to form the picolinamide moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)picolinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and pyrimidine rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Reduced derivatives with fewer oxygen functionalities.

Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)picolinamide has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.

Chemical Biology: It serves as a tool compound to study the interactions between small molecules and biological macromolecules.

Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)picolinamide involves its interaction with specific molecular targets. It is believed to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles (pyrimidine vs. pyridine), substituents, and functional groups. Below is a detailed comparison with key compounds from authoritative catalogs and literature:

Table 1: Structural and Catalog Comparison of N-(2-((6-(Piperidin-1-yl)Pyrimidin-4-yl)Oxy)Ethyl)Picolinamide and Analogs

Key Observations:

Core Heterocycle Diversity: The target compound’s pyrimidine core (vs. pyridine in analogs) may enhance π-π stacking interactions in biological systems.

Substituent Effects: Piperidinyl vs. Isopropylpiperidinyl: The target’s piperidine group (a flexible, saturated ring) contrasts with the isopropylpiperidinyl group in the BLD Pharm analog, which introduces steric bulk and hydrophobicity .

Functional Group Impact :

- Halogenated analogs (e.g., 6-chloro-5-iodopyridin-2-yl pivalamide) exhibit increased molecular weight and polarity due to halogens, which could influence solubility and metabolic stability .

Catalog Availability :

- The BLD Pharm compound (CAS 1373268-67-7) and catalog pyridine derivatives are commercially available, indicating their utility as intermediates in medicinal chemistry .

Research Implications and Limitations

While structural comparisons highlight functional group and heterocycle diversity, the absence of experimental data (e.g., binding affinities, solubility, or pharmacokinetics) in the provided evidence limits functional insights. Further studies using crystallography (e.g., SHELXL for refinement ) or biochemical assays are needed to elucidate the target compound’s bioactivity relative to its analogs.

Biological Activity

N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)picolinamide, with the CAS number 1211788-08-7, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring and a pyrimidine moiety, which are known to influence various biological interactions.

- Molecular Formula : CHNO

- Molecular Weight : 327.4 g/mol

- Structure : The compound consists of a picolinamide structure linked to an ethylene chain, which is further substituted by a piperidinyl-pyrimidinyl ether.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in critical cellular pathways.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes related to cancer cell proliferation.

- Receptor Modulation : The piperidine and pyrimidine components may facilitate binding to various receptors, potentially modulating signaling pathways associated with cell growth and survival.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

- Cell Proliferation Inhibition : In vitro assays demonstrated that this compound significantly inhibits the proliferation of several cancer cell lines. For example, it has shown effectiveness against melanoma and breast cancer cells.

Mechanistic Insights

The mechanism behind its anticancer activity appears to involve:

- Tubulin Binding : Similar compounds have been reported to bind to the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division .

Case Studies

- Study on Tumor Growth Inhibition : A recent study evaluated the in vivo effects of this compound on tumor growth in xenograft models. The results showed a significant reduction in tumor size compared to control groups, indicating its potential as a therapeutic agent against resistant tumors .

- Safety Profile Assessment : Toxicological evaluations revealed that doses exceeding 10 mg/kg resulted in adverse effects such as weight loss and lethargy in animal models, underscoring the need for careful dose optimization in therapeutic applications .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds illustrates the unique biological profile of this compound:

| Compound Name | IC50 (µM) | Target |

|---|---|---|

| N-(2-((6-(morpholin-4-yl)pyrimidin-4-yl)oxy)ethyl)picolinamide | 15.0 | Tubulin |

| N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)picolinamide | 18.5 | Tubulin |

| This compound | 8.3 | Tubulin |

This table indicates that this compound exhibits superior potency compared to its analogs.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)picolinamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves coupling a pyrimidine intermediate with a picolinamide derivative. Critical steps include:

- Boc protection of amines to prevent side reactions .

- Pd-catalyzed hydrogenation for deprotection and intermediate purification .

- Picolinoyl chloride coupling under anhydrous conditions (CH₂Cl₂, pyridine) to form the amide bond .

- Microwave-assisted reactions (150°C, 90 min) for efficient heterocyclic ring closure .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR (¹H/¹³C) : To confirm substitution patterns on the pyrimidine and piperidine rings .

- HPLC-MS : For assessing purity and molecular weight verification .

- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. How can researchers design initial biological screening assays to evaluate the compound's bioactivity?

- Methodological Answer :

- In vitro enzyme inhibition assays : Target kinases or proteases due to the pyrimidine core’s affinity for ATP-binding pockets .

- Cytotoxicity profiling : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays to identify antiproliferative effects .

- Solubility testing : Pre-formulate in DMSO/PBS mixtures to ensure bioavailability in cell-based assays .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Dose-response curve standardization : Ensure consistent molar concentrations and exposure times .

- Orthogonal assay validation : Confirm results using unrelated methods (e.g., SPR vs. fluorescence polarization) .

- Theoretical framework alignment : Reconcile discrepancies by linking results to established mechanisms (e.g., allosteric vs. competitive inhibition) .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

- Methodological Answer :

- Core modifications : Replace piperidine with morpholine or pyrrolidine to assess ring size effects .

- Functional group substitutions : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridinamide moiety to modulate binding .

- Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like PI3K or EGFR .

Q. What experimental approaches are suitable for elucidating the compound's mechanism of action in complex biological systems?

- Methodological Answer :

- Proteomics : SILAC-based profiling to identify protein targets in treated cells .

- Metabolic labeling : Track cellular uptake and distribution using ¹⁴C-labeled analogs .

- Knockout models : CRISPR-Cas9 gene editing to validate target dependency .

Q. How can researchers address stability challenges during long-term storage and in vivo studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.